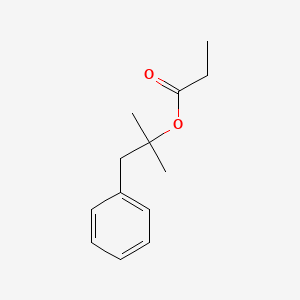

Benzylisopropyl propionate

Description

Properties

IUPAC Name |

(2-methyl-1-phenylpropan-2-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-12(14)15-13(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKIYRRGHOQSPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867326 | |

| Record name | Benzeneethanol, .alpha.,.alpha.-dimethyl-, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67785-77-7 | |

| Record name | Dimethylbenzylcarbinyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67785-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, alpha,alpha-dimethyl-, 1-propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067785777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, .alpha.,.alpha.-dimethyl-, 1-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, .alpha.,.alpha.-dimethyl-, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-dimethylphenethyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Synthesis via Esterification

The classical approach to synthesizing benzylisopropyl propionate involves the esterification of benzyl alcohol with propionic acid derivatives such as propionic anhydride or propionyl chloride under catalyzed conditions.

Typical Procedure : Benzyl alcohol is reacted with propionic anhydride in the presence of catalysts like tris(pentafluorophenyl)borate at room temperature without solvent. The reaction proceeds rapidly (within minutes), yielding benzyl propionate derivatives with high purity after extraction and chromatography purification.

-

- Catalyst: tris(pentafluorophenyl)borate (0.5 mol%)

- Molar ratio: Benzyl alcohol (1 mmol) to propionic anhydride (1.2 mmol)

- Temperature: 20°C (room temperature)

- Time: ~1 minute (0.0167 h)

- Workup: Dilution with water, extraction with ethyl acetate, washing with sodium bicarbonate and brine, drying, and chromatographic purification.

This method is noted for its green chemistry credentials due to the solvent-free conditions and mild temperature, yielding up to 98% product.

Industrial and Patent-Reported Methods

Several patents describe alternative synthetic routes and intermediates relevant to this compound or closely related esters.

One-Step Synthesis Without Protection/Deprotection : A Chinese patent discloses a method for preparing 2-methyl-2'-benzyl propionate derivatives in a single step without the need for protection or deprotection of carboxylic acids, simplifying industrial production. The process involves reacting specific intermediates with leaving groups such as halides or sulfonates under mild conditions to yield high-purity esters with good yields.

Use of Alkylamines as Nucleophiles and HCl Scavengers : A European patent describes a process for preparing N-benzyl-N-isopropyl derivatives (amide analogs) using benzyl halide, isopropylamine, and acid chlorides. Although focused on amides, the approach highlights the importance of controlling acid byproducts and reaction conditions to improve selectivity and yield, which can be informative for ester synthesis strategies.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Yield/Conversion | Notes |

|---|---|---|---|---|

| Chemical Esterification | Benzyl alcohol + Propionic anhydride | Room temp, catalyst B(C6F5)3, solvent-free, ~1 min | Up to 98% yield | Green chemistry, mild, rapid |

| Enzymatic Esterification | Benzyl alcohol + Propionic acid + CaL-B lipase | 25-35°C, vacuum 15-20 mbar, 1-8 h | Initial <5%, optimized ~75% conversion | Enzyme inhibition by acid limits efficiency |

| Patent Industrial Route | Intermediates with leaving groups | Mild conditions, one-step synthesis | High yield, scalable | Simplified industrial process without protection steps |

| Thermal Kinetics Study | Isopropyl propionate (model compound) | 500-2000 K, various pressures | N/A | Provides safety and process design data |

Chemical Reactions Analysis

Types of Reactions

Benzylisopropyl propionate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to benzyl alcohol and isopropyl propionate.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst

Major Products Formed

Hydrolysis: Benzyl alcohol and isopropyl propionate.

Reduction: Benzyl alcohol and isopropanol.

Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Chemistry

- Model Compound : Benzylisopropyl propionate serves as a model compound in studies of esterification and hydrolysis reactions. Its structure allows researchers to investigate the kinetics and mechanisms of these reactions effectively.

- Chemical Reactions : It undergoes hydrolysis, reduction, and substitution reactions. For example:

- Hydrolysis : Converts back to benzyl alcohol and isopropyl propionate in the presence of water.

- Reduction : Can be reduced to form benzyl alcohol and isopropanol using reagents like lithium aluminum hydride (LiAlH4).

Biology

- Biological Effects : The compound has been investigated for its potential effects on biological systems due to its aromatic properties. Its interactions with olfactory receptors have implications for understanding scent perception and its biological significance .

Medicine

- Drug Delivery Systems : this compound shows promise in drug delivery applications due to its ability to form stable esters. This property can be utilized to enhance the solubility and bioavailability of certain drugs.

Industry

- Fragrance and Flavor : The compound is widely used in creating synthetic scents and flavors. Its unique aroma profile makes it suitable for various applications, including perfumes, cosmetics, and food flavorings .

Case Studies

- Fragrance Development : In a study exploring new fragrance formulations, this compound was incorporated into a perfume base. The resulting product demonstrated enhanced olfactory properties compared to traditional formulations, underscoring its utility in perfumery .

- Flavor Enhancement : A food technology research project evaluated the use of this compound as a flavor enhancer in confectionery products. The findings indicated that it significantly improved the overall flavor profile while maintaining safety standards .

- Biological Interaction Studies : Research examining the interaction of various esters with olfactory receptors highlighted this compound's unique binding affinity, suggesting potential applications in developing targeted scent-based therapies or products .

Mechanism of Action

The mechanism of action of benzylisopropyl propionate involves its interaction with olfactory receptors in the nose, which are responsible for detecting odors. The ester group in this compound interacts with these receptors, triggering a signal that is sent to the brain and perceived as a pleasant smell. Additionally, in chemical reactions, the ester group can undergo nucleophilic attack, leading to various reaction pathways .

Comparison with Similar Compounds

Benzyl Propionate (CAS 122-63-4)

- Molecular Formula : C₁₀H₁₂O₂; Molecular Weight : 164.20 g/mol .

- Key Differences : Smaller molecular size and absence of isopropyl substitution.

- Applications : Widely used as a flavor and fragrance agent, with a "fruity" odor profile .

- Solubility : 10 g/L in water at 26°C, higher than benzylisopropyl propionate due to lower molecular weight .

- Safety: Classified as non-hazardous; LD₅₀ (oral, rat) = 3300 mg/kg .

Geranyl Propionate (CAS 105-90-8)

- Molecular Formula : C₁₃H₂₂O₂; Molecular Weight : 210.31 g/mol .

- Key Differences : Terpene-derived structure (geraniol backbone) vs. aromatic benzyl group.

- Applications : Natural flavoring agent with a floral odor; used in perfumery and food additives .

- Safety : LD₅₀ (oral, rat) > 5000 mg/kg, indicating lower toxicity compared to this compound .

Functional Group Variations: Propionate Salts

Calcium Propionate (CAS 4075-81-4)

Sodium Propionate (CAS 137-40-6)

- Molecular Formula : C₃H₅NaO₂; Molecular Weight : 96.06 g/mol .

- Applications : Food preservative with a "slightly cheesy" odor; effective against fungi and bacteria .

- Regulatory Status: Generally recognized as safe (GRAS) with an "unlimited" ADI by JECFA .

Research Findings and Industrial Relevance

- This compound: Limited toxicological data are available, but its structural analogs (e.g., benzyl propionate) show moderate toxicity, suggesting caution in handling .

- Calcium/Sodium Propionate : Extensively studied for antimicrobial efficacy; calcium propionate reduces bread spoilage by 50% at 0.3% concentration .

- Geranyl Propionate : Preferred in cosmetics due to its natural origin and low allergenicity compared to synthetic esters .

Biological Activity

Benzylisopropyl propionate (BIPP) is an organic compound that has garnered interest in various fields, including pharmacology and toxicology. This article explores its biological activity, detailing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is an ester formed from benzyl alcohol and isopropyl propionate. Its molecular formula is , and it is characterized by the following structure:

- Benzyl Group : A phenyl ring attached to a methylene (-CH2-) group.

- Isopropyl Group : A branched alkyl group contributing to its hydrophobic properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of BIPP. For instance, in a comparative analysis, BIPP demonstrated significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values indicated effective inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 |

These findings suggest that BIPP could serve as a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Cytotoxicity Studies

BIPP has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies using human lung adenocarcinoma (A549) cells and murine leukemia (P388) cells revealed that BIPP exhibits dose-dependent cytotoxicity. The IC50 values were recorded as follows:

| Cell Line | IC50 (nM) |

|---|---|

| A549 | 74 |

| P388 | 65.8 |

These results indicate that BIPP may have potential applications in cancer therapy, warranting further investigation into its mechanisms of action .

Case Study 1: Antimicrobial Efficacy

In a controlled study, BIPP was tested against a panel of antibiotic-resistant bacteria. The results demonstrated that BIPP not only inhibited bacterial growth but also reduced biofilm formation significantly compared to untreated controls. This suggests that BIPP could be effective in treating infections caused by biofilm-forming organisms.

Case Study 2: Cytotoxicity in Cancer Research

Another study focused on the effects of BIPP on cancer cell proliferation. Researchers found that treatment with BIPP led to apoptosis in A549 cells, as evidenced by increased levels of apoptotic markers such as caspase-3 activation. This points to the compound's potential role as an anticancer agent .

Safety and Toxicological Profile

The safety profile of BIPP is critical for its application in pharmaceuticals and cosmetics. Preliminary toxicity assessments indicate that BIPP exhibits low toxicity in animal models when administered at therapeutic doses. Skin irritation tests showed no significant adverse reactions, suggesting that it may be safe for topical applications .

Q & A

Q. What challenges arise when reproducing this compound synthesis across different laboratories?

- Methodological Answer : Variability in catalyst activity (e.g., Amberlyst 46 batch differences) and distillation parameters (e.g., vapor split ratios in R-DWC) can affect yields. Standardize protocols using pilot-scale data (e.g., from 2012–2015 studies) and share catalyst characterization details (e.g., sulfonation levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.